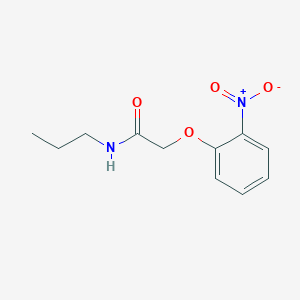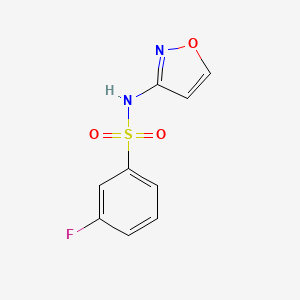
2-(2-nitrophenoxy)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-nitrophenoxy)-N-propylacetamide, also known as NPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(2-nitrophenoxy)-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In particular, 2-(2-nitrophenoxy)-N-propylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 2-(2-nitrophenoxy)-N-propylacetamide has been found to modulate the activity of certain neurotransmitter receptors, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N-propylacetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In animal studies, 2-(2-nitrophenoxy)-N-propylacetamide has been found to reduce inflammation and pain in models of arthritis and neuropathic pain. Additionally, 2-(2-nitrophenoxy)-N-propylacetamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-nitrophenoxy)-N-propylacetamide has several advantages for use in lab experiments, including its relatively simple synthesis and its potential applications in medicinal chemistry and materials science. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-nitrophenoxy)-N-propylacetamide, including further studies on its mechanism of action and potential therapeutic applications. Additionally, there is potential for the development of novel materials and polymers based on the structure of 2-(2-nitrophenoxy)-N-propylacetamide. Further research is also needed to fully understand the potential toxicity and side effects of 2-(2-nitrophenoxy)-N-propylacetamide and to optimize its synthesis and purification methods.
In conclusion, 2-(2-nitrophenoxy)-N-propylacetamide, or 2-(2-nitrophenoxy)-N-propylacetamide, is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, and future directions for research have been studied extensively. Further research is needed to fully understand the potential of 2-(2-nitrophenoxy)-N-propylacetamide and to optimize its use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-nitrophenoxy)-N-propylacetamide involves several steps, including the reaction of 2-nitrophenol with propionyl chloride to form 2-nitrophenyl propionate. This intermediate is then reacted with propylamine to yield 2-(2-nitrophenoxy)-N-propylacetamide. This method has been optimized and modified to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-nitrophenoxy)-N-propylacetamide has been found to have potential applications in various scientific fields, including medicinal chemistry and materials science. In medicinal chemistry, 2-(2-nitrophenoxy)-N-propylacetamide has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. In materials science, 2-(2-nitrophenoxy)-N-propylacetamide has been used as a building block for the synthesis of functionalized polymers and materials.
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-6-4-3-5-9(10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGGCGZIYMJGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)


